![molecular formula C7H5N5 B3347653 9-Ethynyl-9H-purin-6-amine CAS No. 141299-24-3](/img/structure/B3347653.png)
9-Ethynyl-9H-purin-6-amine
Overview
Description
9-Ethynyl-9H-purin-6-amine: is a purine derivative characterized by the presence of an ethynyl group at the 9-position and an amino group at the 6-position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethynyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with an ethynylating agent. One common method includes the reaction of 9H-purin-6-amine with ethynyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9-Ethynyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 9-ethynyl-9H-purin-6-one.
Reduction: Formation of 9-ethyl-9H-purin-6-amine.
Substitution: Formation of 6-halogenated purine derivatives.
Scientific Research Applications
9-Ethynyl-9H-purin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a nucleoside analog in biochemical studies.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Ethynyl-9H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid metabolism. The ethynyl group may facilitate binding to active sites, thereby disrupting normal enzymatic functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Ethyl-9H-purin-6-amine
- 9-Butyl-9H-purin-6-amine
- 9-Propynyl-9H-purin-6-amine
Uniqueness
9-Ethynyl-9H-purin-6-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential as a versatile compound in various research applications.
Biological Activity
9-Ethynyl-9H-purin-6-amine , also known as a purine derivative, is characterized by an ethynyl group at the 9-position and an amino group at the 6-position of the purine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₇N₅
- Molecular Weight : 159.15 g/mol
- CAS Number : 141299-24-3
The presence of the ethynyl group enhances its chemical reactivity, making it a valuable compound for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to act as an inhibitor of enzymes involved in nucleic acid metabolism, which can disrupt normal cellular functions. This inhibition may lead to therapeutic effects, particularly in antiviral and anticancer applications.
Antiviral and Anticancer Properties
Research indicates that this compound exhibits significant antiviral properties. It has been studied as a potential nucleoside analog, which can interfere with viral replication processes. Additionally, its anticancer activity has been explored through various studies assessing its cytotoxic effects on cancer cell lines.
Case Studies
- Antiviral Activity : A study demonstrated that derivatives similar to this compound showed promising results against several viral strains, suggesting potential as a therapeutic agent in treating viral infections .
- Cytotoxicity in Cancer Cells : In vitro evaluations revealed that this compound exhibited cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating significant potency compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
9-Ethyl-9H-purin-6-amine | Ethyl group at 9-position | Moderate antiviral activity |
9-Butyl-9H-purin-6-amine | Butyl group at 9-position | Lower cytotoxicity |
9-Propynyl-9H-purin-6-amine | Propynyl group at 9-position | Enhanced enzyme inhibition |
The ethynyl group in this compound provides unique reactivity and biological activity compared to its analogs, enhancing its potential as a versatile compound in research and therapeutic applications.
Scientific Research
The compound is utilized in various research domains:
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : Investigated for roles in biochemical pathways and cellular processes.
- Medicine : Explored for developing novel antiviral and anticancer drugs.
- Industry : Applied in creating innovative materials and pharmaceuticals.
ADMET Properties
A study assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of related compounds indicated that modifications to the purine structure could significantly influence the pharmacokinetic profiles, suggesting that further optimization of this compound could enhance its therapeutic efficacy .
Properties
IUPAC Name |
9-ethynylpurin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h1,3-4H,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEIWZLDAOAOGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CN1C=NC2=C(N=CN=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739572 | |
Record name | 9-Ethynyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141299-24-3 | |
Record name | 9-Ethynyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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